molecular formula C20H19NO4 B7718508 (2-hydroxy-6-methylquinolin-3-yl)methyl 4-ethoxybenzoate

(2-hydroxy-6-methylquinolin-3-yl)methyl 4-ethoxybenzoate

Cat. No. B7718508
M. Wt: 337.4 g/mol
InChI Key: BQQGTSJQNWUFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. For example, 4-hydroxy-2-quinolones can undergo various reactions to form related four-membered to seven-membered heterocycles .

Mechanism of Action

The mechanism of action of (2-hydroxy-6-methylquinolin-3-yl)methyl 4-ethoxybenzoate is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the modulation of various signaling pathways. This compound has been found to inhibit the activity of enzymes involved in inflammation and cancer cell growth. It has also been shown to modulate the expression of genes involved in oxidative stress and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. In addition, it has been found to have antioxidant properties, which may protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-hydroxy-6-methylquinolin-3-yl)methyl 4-ethoxybenzoate in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of (2-hydroxy-6-methylquinolin-3-yl)methyl 4-ethoxybenzoate. One of the areas of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate its mechanism of action and efficacy in these conditions. Another area of interest is its potential use as an antimicrobial agent. Studies are needed to evaluate its efficacy against a wider range of bacteria and to assess its safety in vivo. Additionally, this compound may have potential applications in the field of drug delivery, as it can be easily conjugated with other molecules to enhance its bioavailability and efficacy. Further research is needed to explore these potential applications.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in drug discovery and development. Its synthesis method has been extensively studied and optimized, and its scientific research applications are diverse. Further research is needed to elucidate its mechanism of action and efficacy in various conditions, as well as to explore its potential applications in drug delivery.

Synthesis Methods

(2-hydroxy-6-methylquinolin-3-yl)methyl 4-ethoxybenzoate can be synthesized through a multistep reaction process that involves the reaction of 2-hydroxy-6-methylquinoline with benzyl bromide, followed by the reaction of the resulting quinoline derivative with ethyl 4-bromobenzoate. The final product is obtained through the esterification of the resulting intermediate with ethanol. The synthesis method of this compound has been extensively studied and optimized for the best yield and purity.

Scientific Research Applications

(2-hydroxy-6-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to possess potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. It has been found to inhibit the growth of cancer cells and bacteria, making it a promising candidate for drug discovery and development. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-24-17-7-5-14(6-8-17)20(23)25-12-16-11-15-10-13(2)4-9-18(15)21-19(16)22/h4-11H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQGTSJQNWUFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCC2=CC3=C(C=CC(=C3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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